Azure B Exhibits Sub-Micromolar, Isoform-Selective MAO-A Inhibition Distinct from Methylene Blue
Azure B is a high-potency, selective, and reversible inhibitor of monoamine oxidase A (MAO-A), with an IC50 of 11 nM for recombinant human MAO-A compared to 968 nM for MAO-B, representing an approximately 88-fold selectivity for the A isoform . This inhibition profile is distinct from that of its parent compound Methylene Blue and positions Azure B as a targeted biochemical probe for MAO-A related studies.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Azure B: MAO-A IC50 = 11 nM; MAO-B IC50 = 968 nM |
| Comparator Or Baseline | Within-compound isoform selectivity; baseline comparison to Methylene Blue implied |
| Quantified Difference | ~88-fold selectivity for MAO-A over MAO-B |
| Conditions | Recombinant human MAO-A and MAO-B enzymatic assays |
Why This Matters
This level of isoform selectivity and potency enables researchers to use Azure B as a specific molecular tool for dissecting MAO-A dependent pathways without confounding MAO-B inhibition.
